ethyl (4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)acetate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to ethyl (4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)acetate involves several key steps, including alkylation, selective reduction, and crystal structure determination. For instance, efficient synthesis methods have been developed for precursors and derivatives, highlighting facile routes and consecutive reactions that yield highly pure crystals. These methods are pivotal for creating building synthons for novel agents, as demonstrated in the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents (Altowyan et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through techniques like X-ray single crystal structure determination, revealing detailed geometrical parameters and crystallization patterns. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate was solved, showing nearly coplanar carbon and oxygen atoms and a columnar arrangement due to C-H···π interactions (Baolin et al., 2007).
Chemical Reactions and Properties
The compound and its analogs undergo various chemical reactions, including regioselective nucleophilic attacks and transformations into intermediates, leading to products with significant analgesic and anti-inflammatory activities. These reactions are crucial for the development of new pharmaceutical agents (Agudoawu & Knaus, 2000).
Physical Properties Analysis
The synthesis and structural elucidation of compounds similar to ethyl (4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)acetate provide insights into their physical properties. Techniques like NMR spectroscopy, elemental analysis, and single crystal X-ray diffraction have been employed to characterize these compounds, revealing details about their crystalline forms, molecular packing, and non-covalent interactions (Altowyan et al., 2022).
Chemical Properties Analysis
The chemical properties of related compounds are characterized by their reactivity, including their ability to form various derivatives through reactions like the Mannich reaction and the synthesis of triorganotin(IV) complexes. These studies contribute to understanding the compound's reactivity and potential applications in developing new materials or pharmaceutical agents (Lee et al., 1984).
properties
IUPAC Name |
ethyl 2-[4-[(3-chloro-2-methylphenyl)carbamoyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-3-23-17(21)11-24-14-9-7-13(8-10-14)18(22)20-16-6-4-5-15(19)12(16)2/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSVAUDZYGFRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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